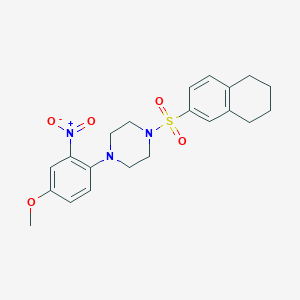![molecular formula C16H15FN2O3S B1225429 N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1225429.png)
N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide is a member of thioureas.
Aplicaciones Científicas De Investigación
Radioligand Development for Peripheral Benzodiazepine Receptors
N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide has been explored in the development of radioligands for peripheral benzodiazepine receptors (PBR). These radioligands, such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, are synthesized for the purpose of mapping PBR in the brain using positron emission tomography (PET) imaging. These compounds have shown potential in identifying regions with high PBR density, aiding in the understanding of various neurological conditions (Zhang et al., 2003).
Applications in Neurochemistry and Drug Analysis
In neurochemistry, derivatives of N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide, such as modafinil, have been investigated for their interactions with dopamine and norepinephrine transporters. These studies provide insights into the mechanisms by which such compounds influence neurological processes and cognitive functions (Madras et al., 2006).
Fluorine-18 Labeling for PET Imaging
The compound has also been used in the synthesis of fluorine-18 labeled ligands. These ligands are crucial for PET imaging, a valuable tool in both research and clinical diagnostics. The incorporation of fluorine-18 into these molecules allows for the detailed imaging of biological processes at the molecular level (Zhang et al., 2005).
Investigation of Carcinogenic Properties
Research has also been conducted on the carcinogenic properties of related compounds, contributing to a better understanding of the molecular mechanisms involved in cancer development and the potential risks associated with exposure to certain chemicals (Gutmann et al., 1968).
Synthesis and Characterization in Medicinal Chemistry
In medicinal chemistry, studies on the synthesis and characterization of analogs, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, contribute to the development of new therapeutic agents. These studies often focus on understanding the chemical properties and potential biological activities of these compounds (Yang Man-li, 2008).
Propiedades
Nombre del producto |
N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
Fórmula molecular |
C16H15FN2O3S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-11-6-8-12(9-7-11)22-10-15(20)19-16(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,20,23) |
Clave InChI |
LNZCJNUEANFGNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1225348.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione](/img/structure/B1225350.png)
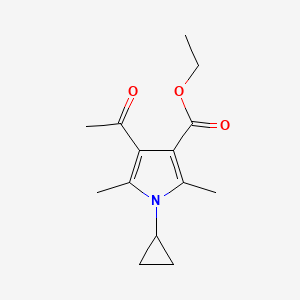
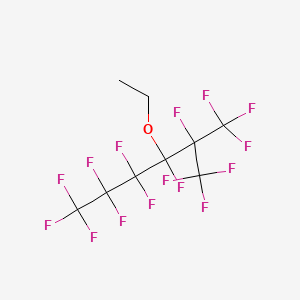
![4b,9b-dihydroxy-7,8-dihydro-6H-indeno[1,2-b]benzofuran-9,10-dione](/img/structure/B1225355.png)
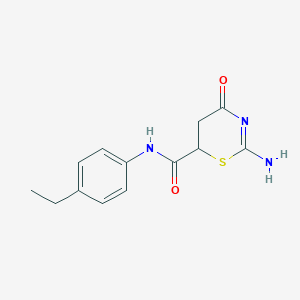
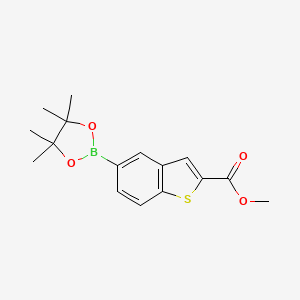
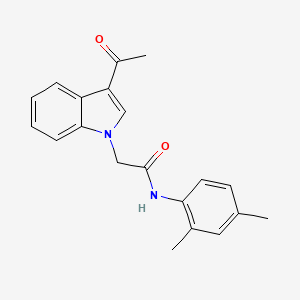
![N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-2,4-dichlorobenzohydrazide](/img/structure/B1225361.png)

![Calix[6]arene](/img/structure/B1225367.png)
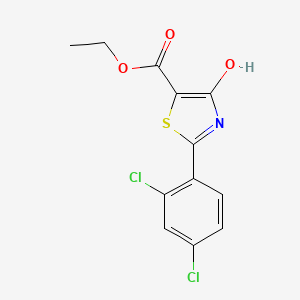
![[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B1225370.png)
